molecular formula C17H21N3O2S2 B5246292 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B5246292
M. Wt: 363.5 g/mol
InChI Key: GMLHCMSWOCTXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is a synthetic tricyclic heterocyclic molecule featuring a fused sulfur- and nitrogen-containing ring system. Its structure includes a morpholine moiety linked via a sulfanyl-ethanone bridge, which may enhance solubility and bioavailability.

Properties

IUPAC Name

2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-11-2-3-12-13(8-11)24-17-15(12)16(18-10-19-17)23-9-14(21)20-4-6-22-7-5-20/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHCMSWOCTXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of tricyclic sulfur-nitrogen heterocycles. Key structural analogs include:

Compound Name Key Structural Features Bioactivity Reference
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Aromatic phenyl group, dithia-azatricyclic core Antifungal, antitumor (in vitro)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) Hydroxyphenyl substitution, similar core Enhanced solubility; moderate kinase inhibition
Target Compound Morpholine substituent, methylated tricyclic core Hypothesized ferroptosis induction (see Section 2.2) N/A

Key Observations :

  • The morpholine group in the target compound likely improves pharmacokinetic properties compared to phenyl-substituted analogs .
  • The methyl group at position 11 may reduce metabolic degradation, as seen in related methylated tricyclics .

Functional Analogs (Ferroptosis-Inducing Compounds)

Ferroptosis inducers (FINs) are a functionally related class. The target compound’s sulfur-rich structure aligns with FINs that disrupt redox homeostasis:

Compound Class Mechanism Therapeutic Window (OSCC vs. Normal Cells) Reference
Erastin System Xc⁻ inhibition High selectivity for OSCC cells
Natural FINs (e.g., Artemisinin) ROS amplification via iron interaction Moderate selectivity
Target Compound Hypothesized thiol-disulfide modulation Not yet validated N/A

Research Findings :

  • OSCC cells exhibit higher sensitivity to FINs than normal oral epithelial cells, suggesting a therapeutic window for selective targeting .
  • Sulfur-containing FINs, like the target compound, may act via thiol-reactive mechanisms, similar to erastin derivatives .

Key Insights :

  • Synthetic compounds like the target molecule offer reproducibility and precise mechanistic studies, unlike natural mixtures where trace components modulate activity .
  • Marine actinomycetes produce structurally novel analogs but require laborious isolation workflows .

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